molecular formula C13H19ClN2O2 B1291035 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride CAS No. 921938-77-4

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride

Cat. No. B1291035
CAS RN: 921938-77-4
M. Wt: 270.75 g/mol
InChI Key: UCYNEWGETFFMQY-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It’s also known by several synonyms such as 2-4-methyl-1,4-diazepan-1-yl benzoic acid hydrochloride, 2-4-methylhomopiperazin-1-yl benzoic acid hydrochloride hemihydrate, and others .


Molecular Structure Analysis

The molecular weight of “2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride” is 270.757 g/mol . The InChI Key, which is a unique identifier for chemical substances, is UCYNEWGETFFMQY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride” is a solid compound . Its SMILES string, a notation that encodes molecular structure, is CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl .

Scientific Research Applications

Antibacterial Activity

Derivatives of this compound have been studied for their antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa . This opens up potential applications in developing new antibacterial agents.

Cancer Research

The compound’s derivatives are also explored for their cytotoxic activities against tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), contributing to cancer treatment research .

with a molecular weight of .

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17;/h2-3,5-6H,4,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYNEWGETFFMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640327
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride

CAS RN

921938-77-4
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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